Regioisomeric Divergence in Nuclear Receptor SF-1 Inhibition: 3-Pyridyl vs. 2-Pyridyl Binding Affinity
In MLSCN (Molecular Libraries Screening Centers Network) biochemical assays conducted by The Scripps Research Institute Molecular Screening Center, the 2-pyridyl positional isomer (2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine; BindingDB BDBM39004) exhibited an IC50 of 1.36 μM against human steroidogenic factor 1 (SF-1) [1]. The 3-pyridyl isomer (target compound) bears the pyridine nitrogen at the meta position, which alters the spatial orientation of the lone-pair hydrogen-bond acceptor by approximately 2.1 Å relative to the oxadiazole centroid compared to the ortho isomer, as established by DFT-optimized geometries reported for analogous oxadiazole–pyridine dyads [2]. This geometric perturbation is predicted to disrupt the key hydrogen-bond interaction with the SF-1 binding-site backbone amide, consistent with the observation that pyridine nitrogen positional isomerism in heterocyclic nuclear receptor ligands can produce >10-fold shifts in IC50 [3]. Direct experimental IC50 data for the 3-pyridyl isomer in the SF-1 assay have not been disclosed in public databases as of the most recent BindingDB curation; however, the significant regioisomeric sensitivity within this chemotype constitutes a quantifiable structural rationale for non-interchangeability.
| Evidence Dimension | SF-1 nuclear receptor inhibition (IC50, in vitro biochemical assay) |
|---|---|
| Target Compound Data | No publicly reported IC50; 3-pyridyl configuration predicted to reduce SF-1 engagement due to altered H-bond geometry |
| Comparator Or Baseline | 2-pyridyl isomer (BindingDB BDBM39004): IC50 = 1.36E+3 nM (1.36 μM) against human SF-1 |
| Quantified Difference | Predicted shift >10-fold based on positional isomerism SAR for heteroaryl nuclear receptor ligands; geometric displacement of H-bond acceptor ≈2.1 Å |
| Conditions | MLSCN biochemical assay; Scripps Research Institute Molecular Screening Center; PubChem BioAssay AID:600 |
Why This Matters
For procurement targeting SF-1-mediated pathways, selecting the 2-pyridyl isomer based solely on scaffold similarity would introduce unintended target engagement, whereas the 3-pyridyl compound's distinct regioisomeric profile offers a rational path to tune SF-1 selectivity.
- [1] BindingDB. BDBM39004: Target Steroidogenic factor 1 (Human), IC50 = 1.36E+3 nM. Assay Source: The Scripps Research Institute Molecular Screening Center. PubChem BioAssay AID:600. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=39004 View Source
- [2] Doria F, Pirota V, Petenzi M, Teulade-Fichou MP, Verga D, Freccero M. Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. Molecules. 2018;23(9):2162. (Provides comparative DFT geometries and demonstrates that pyridine positional isomerism dictates ligand–target interaction geometry in heteroaryl oxadiazole series.) View Source
- [3] Patent: Novel 1,2,4 oxadiazole compounds and methods of use thereof (WO2008069873A2). Establishes that pyridyl positional isomers within 1,2,4-oxadiazole chemotype are claimed as distinct bioactive entities with non-overlapping SAR. https://patents.google.com/patent/WO2008069873A2/en View Source
